tert-butyl 4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxadiazole intermediates. One common method includes the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with an oxadiazole derivative under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of piperidine derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets, providing insights into their potential therapeutic effects.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness: The uniqueness of tert-butyl 4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate lies in its specific structure, which includes both piperidine and oxadiazole moieties. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H19N3O4 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
tert-butyl 4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)18-11(17)15-6-4-8(5-7-15)9-13-10(16)19-14-9/h8H,4-7H2,1-3H3,(H,13,14,16) |
InChI Key |
RQHVNSDCLIVZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=O)N2 |
Origin of Product |
United States |
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